
Dodecylamine
Overview
Description
Dodecylamine: . It is a member of the amine family, characterized by a long alkyl chain attached to an amino group. This compound is a white, waxy solid at room temperature and is soluble in organic solvents such as ethanol, ether, and benzene . It is commonly used in various industrial applications, including the production of surfactants, emulsifiers, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylamine can be synthesized through several methods. One common method involves the reaction of dodecanol with ammonia in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the amine . Another method involves the reduction of dodecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or nickel .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of dodecanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group . The reaction is typically carried out in a continuous flow reactor to ensure efficient production and high yields .
Chemical Reactions Analysis
Types of Reactions: Dodecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanal or dodecanoic acid, depending on the reaction conditions.
Reduction: The reduction of this compound can yield dodecane, a saturated hydrocarbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is commonly used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted amines.
Scientific Research Applications
Scientific Research Applications
1.1 Antimicrobial Agent
Dodecylamine has been identified as a potent sporicide against various Firmicute species. Recent studies demonstrate its efficacy in rapidly killing spores of Bacillus subtilis and other related species, indicating its potential as a universal antimicrobial agent. The mechanism involves damaging the inner membrane of spores, leading to their death . This characteristic makes this compound a valuable compound in microbiological research and applications requiring spore control.
1.2 Adsorbent for Heavy Metals
In environmental chemistry, this compound serves as an effective adsorbent for hexavalent chromium ions. Its ability to form complexes with heavy metals enhances its application in wastewater treatment processes aimed at removing toxic contaminants from industrial effluents .
1.3 Synthesis of Nanomaterials
This compound is employed as a surfactant and template agent in the synthesis of various nanomaterials. For instance, it facilitates the preparation of copper(II) complexes and plays a crucial role in the sol-gel process for fabricating mesoporous bioactive glass spheres . Additionally, it has been used in the colloidal synthesis of CoAl₂O₄ nanoparticles, influencing particle morphology and size during synthesis .
1.4 Flotation and Separation Techniques
In mineral processing, this compound acts as a cationic surfactant for the flotation of kaolinite. Its effectiveness as a collector in flotation processes highlights its significance in mineral separation technologies .
Industrial Applications
2.1 Corrosion Inhibition
This compound is utilized as a corrosion inhibitor in various industrial applications. Its presence helps to protect metal surfaces from oxidative damage, enhancing the longevity of equipment and structures exposed to corrosive environments .
2.2 pH Regulation
The compound also functions as a pH regulating agent in chemical formulations, contributing to maintaining optimal conditions for various reactions and processes within industrial settings .
Summary Table of Applications
Application Area | Specific Uses | Significance |
---|---|---|
Antimicrobial Agent | Kills spores of Firmicute species | Potential use in sterilization and microbiological control |
Environmental Remediation | Adsorbent for hexavalent chromium | Effective in wastewater treatment |
Nanomaterials Synthesis | Surfactant in copper(II) complexes; template agent | Critical for producing advanced materials |
Mineral Processing | Collector for kaolinite flotation | Enhances mineral separation efficiency |
Corrosion Inhibition | Protects metal surfaces | Extends lifespan of industrial equipment |
pH Regulation | Maintains optimal reaction conditions | Essential for chemical process stability |
Mechanism of Action
The mechanism of action of dodecylamine varies depending on its application:
Comparison with Similar Compounds
Octylamine (C₈H₁₉N): Similar to dodecylamine but with a shorter alkyl chain.
Hexadecylamine (C₁₆H₃₅N): Has a longer alkyl chain than this compound, providing greater hydrophobicity and potentially better surfactant properties.
Laurylamine (C₁₂H₂₇N): Another name for this compound, highlighting its use in various industrial applications.
Uniqueness: this compound’s unique combination of a long alkyl chain and an amino group makes it particularly effective as a surfactant and emulsifier. Its ability to modify carbon nanomaterials and improve their dispersion in organic solvents sets it apart from other amines .
Biological Activity
Dodecylamine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its derivatives and interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.
Chemical Structure and Properties
This compound (C₁₂H₂₅N) is a straight-chain primary amine with a hydrophobic dodecyl group. Its structure contributes to its surfactant properties, making it useful in various applications, including as a surfactant and emulsifier in pharmaceuticals and cosmetics.
This compound exhibits biological activity primarily through its derivatives, particularly those involving cobalamin (vitamin B12). Research indicates that this compound derivatives can inhibit cobalamin-dependent enzymes, which are crucial for various metabolic processes.
Inhibition of Cobalamin-Dependent Enzymes
- Methionine Synthase (MS) : Studies have shown that this compound derivatives significantly inhibit the activity of methionine synthase in mammalian cells. For instance, a derivative of hydroxocobalamin with this compound inhibited MS activity by approximately 60% in cultured COS-7 cells without affecting the protein levels of the enzyme itself . This suggests that the inhibition occurs at the enzymatic activity level rather than through degradation of the enzyme.
- Methylmalonyl-CoA Mutase (MCM) : Another study demonstrated that this compound derivatives also inhibited MCM activity in Caenorhabditis elegans and mammalian cells. The holo-MCM activity was reduced significantly when exposed to these derivatives, indicating their potential as inhibitors of this enzyme as well .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it may exhibit antibacterial activity through mechanisms related to membrane disruption and interference with cellular processes. A study on this compound dialdehyde starch Schiff base revealed promising antibacterial effects against several pathogenic bacteria .
Table 1: Summary of Biological Activities of this compound Derivatives
Q & A
Q. What are the key characterization techniques for assessing dodecylamine’s role in modifying materials like sodium montmorillonite or graphene?
Basic Research Question
To evaluate structural and functional modifications induced by this compound (DDA), researchers should employ a combination of spectroscopic, microscopic, and surface analysis techniques:
- FTIR Spectroscopy : Identifies chemical bonding between DDA and the substrate (e.g., amine group interactions with clay layers) .
- XRD : Detects changes in interlayer spacing, such as the expansion of montmorillonite layers after DDA intercalation .
- SEM/EDS : Visualizes morphological changes and confirms elemental distribution (e.g., nitrogen from DDA in modified graphene) .
- Contact Angle Measurements : Assesses hydrophobicity enhancement in materials like graphene, critical for adsorption applications .
Q. How can researchers optimize this compound’s concentration and pH conditions in flotation processes to maximize hematite recovery while minimizing reagent consumption?
Advanced Research Question
Experimental optimization should focus on:
- pH-Dependent Adsorption : Dodecylammonium ions (protonated DDA) adsorb efficiently on quartz at pH < 10, but precipitate as neutral DDA at higher pH, reducing efficacy. Use zeta potential and contact angle measurements to identify optimal pH ranges .
- Dosage Trials : Conduct batch flotation tests with DDA concentrations between 120–180 g/t to balance iron concentrate grade (~70%) and recovery rate (>75%) .
- Competitive Ion Analysis : Evaluate interference from Ca²⁺ or Mg²⁺, which may reduce DDA adsorption via competitive binding .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Spill Management : Neutralize spills with dilute acetic acid and dispose of contaminated materials as hazardous waste .
- First Aid : Immediate flushing with water for eye/skin exposure; oxygen therapy for inhalation .
Q. In synthesizing CdS nanorods, how does replacing this compound with water affect morphology and photocatalytic efficiency?
Advanced Research Question
DDA acts as a structure-directing agent and capping ligand. Replacing it with water alters nucleation dynamics:
- Morphology : DDA-based synthesis yields multi-armed CdS nanorods with high surface area (6.0 m²/g), while aqueous methods produce irregular nanoparticles, reducing light absorption .
- Photocatalytic Performance : Nanorods exhibit 3× higher H₂-production efficiency due to enhanced charge separation and reduced recombination .
- Methodological Adjustment : Solvothermal synthesis at 140–180°C in DDA ensures crystallinity and phase purity (hexagonal CdS) .
Q. How can researchers resolve discrepancies in adsorption efficiency of this compound-functionalized materials for contaminants like chromium versus organic compounds?
Advanced Research Question
Contradictions often arise from substrate-specific interactions:
- Chromium (VI) Adsorption : DDA-modified montmorillonite relies on electrostatic attraction between protonated amine groups and CrO₄²⁻ at pH 2–4 .
- Organic Contaminants (e.g., Dibenzothiophene) : Hydrophobic DDA-grafted graphene exploits π-π interactions, optimized at neutral pH .
- Competitive Adsorption Studies : Use batch experiments with mixed contaminants and DFT simulations to quantify binding energies .
Q. What role does this compound play as a surfactant in the synthesis of layered double hydroxides (LDHs)?
Basic Research Question
DDA serves dual roles:
- Template Agent : Guides the formation of LDH lamellar structures by aligning metal hydroxides during coprecipitation .
- Stabilizer : Prevents nanoparticle aggregation via hydrophobic tail interactions, critical for maintaining high surface area (>100 m²/g) .
Q. What mechanistic insights explain this compound’s effectiveness as a corrosion inhibitor for mild steel in acidic environments?
Advanced Research Question
DDA forms protective films on steel surfaces:
- Adsorption Isotherms : Langmuir models confirm monolayer adsorption, with ΔG°ads values < -20 kJ/mol indicating physisorption-dominated mechanisms .
- Electrochemical Analysis : EIS and polarization curves show >90% inhibition efficiency at 0.5 mM DDA in 1M HCl, attributed to amine group binding to Fe⁰ .
- Surface Characterization : AFM reveals reduced pitting corrosion in DDA-treated samples .
Q. How to design experiments to evaluate the thermal stability of this compound in sol-gel processes for bioactive glass synthesis?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure weight loss between 200–300°C to assess DDA decomposition during calcination .
- In-Situ FTIR : Monitor amine group degradation (N-H stretch at 3300 cm⁻¹) under controlled heating rates .
- Porosity Retention : Post-calcination BET analysis confirms mesoporous structure preservation (pore size ~5 nm) .
Q. What are the methodological considerations for using this compound in creating self-assembled monolayers for DNA alignment studies?
Basic Research Question
- Substrate Preparation : Use HOPG (highly oriented pyrolytic graphite) for uniform DDA layering via temperature-controlled deposition (e.g., 50°C) .
- AFM Imaging : Resolve lamellar DDA structures (spacing ~0.4 nm) to ensure alignment before DNA deposition .
- Buffer Compatibility : Avoid phosphate buffers, which may disrupt amine-DNA electrostatic interactions .
Q. How can computational methods like DFT enhance understanding of this compound’s interactions in adsorption processes?
Advanced Research Question
- Binding Energy Calculations : DFT-D3 (dispersion-corrected) quantifies π-π interactions between DDA and aromatic contaminants (e.g., adsorption energy ~-50 kJ/mol for dibenzothiophene) .
- Charge Density Analysis : Visualize electron transfer at DDA-substrate interfaces to identify active sites .
- Molecular Dynamics (MD) : Simulate DDA monolayer formation on hematite to optimize flotation conditions .
Properties
IUPAC Name |
dodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | DODECANAMINE | |
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Record name | DODECYLAMINE | |
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Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
Record name | Dodecylamine | |
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DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
Record name | 1-Dodecanamine | |
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Molecular Weight |
185.35 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | DODECANAMINE | |
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Boiling Point |
259 °C | |
Record name | DODECYLAMINE | |
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Flash Point |
352 °F (COC) | |
Record name | DODECYLAMINE | |
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Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
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Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
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Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
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Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
Record name | DODECANAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
28.3 °C, 28 °C | |
Record name | DODECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.